4-iodo-1H-indazole-6-carbonitrile
Description
Significance of the Indazole Scaffold in Contemporary Medicinal Chemistry and Chemical Biology
The indazole ring system is a versatile building block in the synthesis of various heterocyclic compounds. researchgate.net Its presence in numerous commercially available drugs underscores its pharmacological importance. nih.govresearchgate.net Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. researchgate.netnih.govresearchgate.net This wide range of activities makes the indazole scaffold a focal point for researchers seeking to develop new and effective therapeutic agents. nih.gov
Overview of Substituted Indazole Derivatives in Academic Inquiry
The ability to introduce various functional groups onto the indazole ring allows for the fine-tuning of its pharmacological properties. nih.govgrafiati.com Academic research has extensively explored the synthesis and biological evaluation of diversely substituted indazole derivatives. nih.govnih.govresearchgate.net These studies have shown that the nature and position of the substituent can significantly impact the compound's biological activity. For instance, the introduction of different groups at the C-3, C-5, and C-6 positions has led to the discovery of potent inhibitors of various enzymes and receptors. nih.gov
Research Rationale and Focus on 4-Iodo-1H-Indazole-6-carbonitrile
The specific compound, this compound, presents a unique combination of functional groups that makes it a compound of particular interest for researchers. The iodine atom at the 4-position and the carbonitrile group at the 6-position offer multiple avenues for further chemical modification. The iodo group can participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents. chim.it The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.
Current Landscape of Research on Halogenated and Nitrile-Substituted Indazoles
Research into halogenated indazoles has revealed their potential in various applications. For example, halogeno-substituted indazoles have been investigated as corrosion inhibitors for copper. nih.gov The introduction of a halogen atom can enhance the adsorption of the molecule onto the metal surface, thereby improving its protective properties. nih.gov
The synthesis of nitrile-substituted indazoles, such as 1H-indazole-3-carbonitrile, has also been a subject of investigation. orgsyn.orgorgsyn.orgresearchgate.net These compounds serve as important intermediates in the synthesis of more complex molecules. The presence of the nitrile group provides a handle for further chemical transformations, making these compounds valuable building blocks in organic synthesis. orgsyn.orgorgsyn.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1H-indazole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLAELRKGRJGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)I)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300909 | |
| Record name | 4-Iodo-1H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-48-2 | |
| Record name | 4-Iodo-1H-indazole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Structural Modification Strategies for 4 Iodo 1h Indazole 6 Carbonitrile Analogues
Systematic Exploration of Substituents on the Indazole Core
The indazole ring system, a bicyclic heteroaromatic structure, offers multiple sites for substitution, allowing for fine-tuning of its physicochemical and pharmacological properties. For the 4-iodo-1H-indazole-6-carbonitrile template, the N-1 and C-3 positions are primary targets for derivatization, while the 4-iodo and 6-carbonitrile groups themselves can be varied to modulate biological activity.
Modifications at the N-1 Position of the Indazole Ring
The N-1 position of the indazole ring is readily amenable to substitution, which can significantly influence the compound's properties, including its metabolic stability and target engagement. Regioselective N-alkylation is a common strategy, and the choice of reaction conditions can dictate the outcome between N-1 and N-2 isomers. cambridgemedchemconsulting.com
N-Alkylation: The reaction of the indazole with an alkyl halide in the presence of a base is a standard method for introducing alkyl groups at the N-1 position. The regioselectivity can be influenced by the base and solvent system. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for a variety of substituted indazoles. cambridgemedchemconsulting.comrsc.org This method is compatible with a range of primary and secondary alkylating agents. cambridgemedchemconsulting.com
N-Arylation: The introduction of aryl or heteroaryl moieties at the N-1 position is typically achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. benthamscience.com These reactions offer a broad scope, allowing for the introduction of a diverse array of aromatic systems. For example, N-phenyl and N-thiazolyl indazoles have been synthesized via copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. benthamscience.com
Table 1: Examples of N-1 Position Modifications on Indazole Scaffolds
| Entry | N-1 Substituent | Reagents and Conditions | Reference |
| 1 | Alkyl (e.g., methyl, ethyl, benzyl) | Alkyl halide, NaH, THF | cambridgemedchemconsulting.com |
| 2 | Aryl (e.g., phenyl) | Aryl halide, CuI, 1,10-phenanthroline, KOH, DMF | benthamscience.com |
| 3 | Heteroaryl (e.g., thiazolyl) | Heteroaryl halide, CuI, 1,10-phenanthroline, KOH, DMF | benthamscience.com |
This table presents generalized conditions for N-1 functionalization of indazoles based on literature for analogous compounds.
Functionalization and Diversification at the 3-Position
The C-3 position of the indazole ring is another key site for structural diversification. While direct functionalization can be challenging, the presence of a halogen, such as iodine, at this position provides a versatile handle for a variety of cross-coupling reactions. chim.itmdpi.com A common strategy involves the initial iodination of the C-3 position, followed by coupling reactions. chim.itmdpi.com For a this compound scaffold, subsequent functionalization at C-3 would lead to a tri-substituted indazole.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to introduce aryl, heteroaryl, and vinyl groups at the C-3 position by coupling a 3-iodoindazole with a corresponding boronic acid or ester. mdpi.comnih.govrsc.org The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.govrsc.org
Sonogashira Coupling: This reaction allows for the introduction of alkynyl groups at the C-3 position through the palladium- and copper-catalyzed coupling of a 3-iodoindazole with a terminal alkyne. thieme-connect.demdpi.com This method is valuable for extending the molecular framework and introducing rigidity.
Heck Coupling: The Heck reaction can be employed to introduce vinyl substituents at the C-3 position by reacting a 3-iodoindazole with an alkene in the presence of a palladium catalyst.
Stille Coupling: This reaction involves the palladium-catalyzed coupling of a 3-iodoindazole with an organostannane reagent, providing another avenue for introducing various carbon-based substituents.
Table 2: C-3 Functionalization of 3-Iodoindazole Analogues
| Entry | Reaction Type | Coupling Partner | Catalyst/Reagents | Product Substituent | Reference |
| 1 | Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Aryl | mdpi.com |
| 2 | Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N, DMF | Alkynyl | thieme-connect.de |
| 3 | Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF | Vinyl | mdpi.com |
| 4 | Stille | Organostannane | Pd(PPh₃)₄, LiCl, Dioxane | Aryl/Vinyl | researchgate.net |
This table illustrates common C-3 functionalization reactions on 3-iodoindazoles as models for this compound.
Variations of the 4-Iodo and 6-Carbonitrile Groups and Their Impact
The 4-iodo and 6-carbonitrile groups are not merely static substituents but can be strategically modified or replaced to explore their impact on the molecule's properties.
The 4-iodo group serves as a valuable synthetic handle for further functionalization through various cross-coupling reactions, similar to those described for the C-3 position. Palladium-mediated reactions such as Suzuki, Heck, Sonogashira, and Stille couplings can be used to introduce aryl, vinyl, and alkynyl substituents at the 4-position. researchgate.net The relative reactivity of different halogen atoms can be exploited for selective, sequential cross-couplings on di-halogenated indazoles. thieme-connect.deresearchgate.net
The 6-carbonitrile group can also be a point of diversification. The nitrile can be hydrolyzed to a carboxylic acid or an amide, which can then be further functionalized. Alternatively, the nitrile group can be reduced to a primary amine, providing a new site for derivatization.
Bioisosteric Replacements in the Context of this compound Structure
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties, biological activity, and pharmacokinetic profile of a lead compound while retaining its core binding interactions. cambridgemedchemconsulting.combenthamscience.com
For the 4-iodo group , potential bioisosteres include other halogens (bromo, chloro), a trifluoromethyl group, or even a t-butyl group, which has a similar size and volume. youtube.com The choice of bioisostere can influence the compound's lipophilicity, metabolic stability, and electronic properties.
The 6-carbonitrile group can be replaced with a variety of other functional groups. The nitrile group is often considered a bioisostere for a carbonyl group or a halogen. nih.govsioc-journal.cn It can also be replaced with other small, polar groups such as a nitro group, an acetyl group, or a small heterocyclic ring like an oxadiazole or a tetrazole. youtube.com These replacements can alter the hydrogen bonding capacity, polarity, and metabolic stability of the molecule.
Table 3: Potential Bioisosteric Replacements
| Original Group | Potential Bioisostere | Rationale/Impact | Reference |
| 4-Iodo | Bromo, Chloro | Modulate reactivity and lipophilicity | youtube.com |
| Trifluoromethyl | Increase metabolic stability and lipophilicity | cambridgemedchemconsulting.com | |
| t-Butyl | Mimic size and volume | youtube.com | |
| 6-Carbonitrile | Carbonyl | Mimic hydrogen bonding acceptor properties | nih.govsioc-journal.cn |
| Nitro | Alter electronic properties and polarity | benthamscience.com | |
| Oxadiazole | Introduce a heterocyclic motif with similar properties | youtube.com | |
| Tetrazole | Serve as a carboxylic acid bioisostere after potential metabolism | youtube.com |
Parallel Synthesis and Library Generation of this compound Derivatives
To efficiently explore the structure-activity relationships (SAR) of the this compound scaffold, parallel synthesis techniques are employed to generate libraries of related compounds. These methods allow for the rapid synthesis of a large number of derivatives by systematically varying the substituents at different positions. Current time information in Beaufort County, US.uniroma1.it
Solution-Phase Parallel Synthesis: This approach involves performing a series of reactions in parallel in separate reaction vessels, often using automated liquid handlers. nih.gov This method is well-suited for creating focused libraries where the products can be easily purified by standard techniques like automated preparative HPLC.
Solid-Phase Synthesis: In this technique, the indazole scaffold is attached to a solid support (resin), and subsequent reactions are carried out. Current time information in Chatham County, US. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away. The final products are then cleaved from the resin.
These library synthesis strategies, combined with the diverse derivatization reactions available for the indazole core, provide a robust platform for the systematic exploration of the chemical space around this compound and the identification of novel compounds with desired biological activities.
Spectroscopic and Advanced Analytical Techniques for Characterization of 4 Iodo 1h Indazole 6 Carbonitrile
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. For 4-iodo-1H-indazole-6-carbonitrile, both ¹H and ¹³C NMR spectroscopy provide invaluable information regarding the molecular framework, including the number and connectivity of atoms.
In ¹H NMR spectroscopy of analogous indazole structures, the chemical shifts of the aromatic protons are influenced by the nature and position of substituents on the indazole ring. For instance, in related nitro-substituted indazoles, the proton chemical shifts vary depending on the location of the nitro group. nih.gov The NH proton of the indazole ring typically appears as a broad signal, and its chemical shift can be highly dependent on the solvent used. ipb.ptrsc.org
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms in the indazole ring and the nitrile group are diagnostic. For example, in 3-phenyl-1H-indazole-6-carbonitrile, the carbon of the nitrile group (C≡N) resonates at a characteristic downfield position. rsc.org The specific chemical shifts for this compound would be expected to be influenced by the electron-withdrawing nature of both the iodo and cyano groups.
Table 1: Representative ¹H and ¹³C NMR Data for Indazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| 3-Phenyl-1H-indazole-6-carbonitrile | CDCl₃ | 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H) | 146.51, 140.26, 132.22, 129.17, 128.97, 127.72, 123.57, 123.07, 122.53, 119.08, 115.50, 110.18 | rsc.org |
| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | rsc.org |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. nih.gov This technique is indispensable for confirming the identity of newly synthesized molecules like this compound.
By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, typically to four or five decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₈H₄IN₃), the expected monoisotopic mass would be calculated and compared against the experimentally determined value. The high accuracy of HRMS provides strong evidence for the proposed molecular formula. nih.govnih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 269.95226 |
| [M+Na]⁺ | 291.93420 |
| [M+NH₄]⁺ | 286.97880 |
| [M+K]⁺ | 307.90814 |
| [M-H]⁻ | 267.93770 |
Data predicted for the related isomer 3-iodo-1H-indazole-6-carbonitrile and may vary slightly for the 4-iodo isomer. uni.lu
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound, the IR spectrum would be expected to show several key absorption bands. A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. rsc.org The N-H stretching vibration of the indazole ring would typically appear as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-I stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹. The NIST Chemistry WebBook provides reference spectra for similar compounds, such as 1H-indazole hydrochloride, which can be used for comparison. nist.gov
Table 3: Characteristic IR Absorption Frequencies for Indazole Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3200-3500 (broad) | rsc.org |
| Aromatic C-H Stretch | >3000 | rsc.org |
| C≡N Stretch (Nitrile) | 2220-2260 (sharp, strong) | rsc.org |
| C=C Stretch (Aromatic) | 1400-1600 | rsc.org |
| C-I Stretch | <600 | N/A |
Advanced Spectroscopic Methods (e.g., UV/Vis, X-ray Crystallography for Crystalline Analogues)
Beyond the core techniques, other spectroscopic methods provide further structural insights.
UV-Visible (UV/Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. The conjugated system of the indazole ring in this compound would be expected to absorb UV light, and the resulting spectrum can be used for quantitative analysis and to gain information about the extent of conjugation.
X-ray Crystallography: For compounds that can be obtained in a suitable crystalline form, X-ray crystallography provides the most definitive three-dimensional structural information. While a crystal structure for this compound itself may not be publicly available, the structures of analogous indazole derivatives have been determined. nih.gov These studies reveal key details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state packing and properties of the compound. nih.gov
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. The retention factor (Rf) value of the compound can be determined using an appropriate solvent system. orgsyn.org
Column Chromatography: This technique is widely used for the preparative purification of organic compounds. rsc.org A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) are chosen to separate the desired product from any impurities or unreacted starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of a compound with high resolution and sensitivity. By using a suitable column and mobile phase, a chromatogram is obtained where the area of the peak corresponding to this compound can be used to quantify its purity.
Pharmacological Relevance and Biological Activity Investigations of 4 Iodo 1h Indazole 6 Carbonitrile and Analogues
Molecular Target Identification and Validation Studies (In Vitro)
The indazole core is recognized as a key pharmacophore in the design of inhibitors for a range of biological targets. For 4,6-substituted-1H-indazoles, including 4-iodo-1H-indazole-6-carbonitrile, molecular target identification studies have primarily implicated enzymes that play crucial roles in cancer and immune responses.
Key molecular targets identified for indazole analogues include:
Polo-like kinase 4 (PLK4): This serine/threonine kinase is a critical regulator of centriole duplication and its overexpression is linked to tumorigenesis. The 4-iodo-1H-indazole scaffold has been specifically identified in the development of PLK4 inhibitors. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are central to the kynurenine (B1673888) pathway of tryptophan metabolism, which is exploited by tumor cells to create an immunosuppressive microenvironment. The 4,6-disubstituted-1H-indazole structure is a potent inhibitor of both IDO1 and TDO. bohrium.comnih.govnih.gov
Receptor Tyrosine Kinases (RTKs): The indazole motif is present in inhibitors of various RTKs, such as c-MET and Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer. nih.govmedchemexpress.com The nitrile group, a feature of this compound, has been noted in the structure of some c-MET inhibitors. nih.gov
These targets have been validated through extensive in vitro enzymatic and cellular assays, establishing the 4,6-disubstituted indazole scaffold as a promising starting point for the development of targeted therapies.
Enzyme Inhibition Profiling (In Vitro)
The therapeutic potential of this compound analogues is largely defined by their ability to inhibit specific enzymes. In vitro profiling has been instrumental in characterizing their potency and selectivity.
Kinase Inhibition Assays (e.g., c-MET, VEGFR-2, PLK4, EGFR, FGFR, Chk1, JNK)
Analogues of this compound have demonstrated significant inhibitory activity against several kinases implicated in cancer cell proliferation, survival, and angiogenesis.
Polo-like kinase 4 (PLK4): A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized and shown to be highly potent PLK4 inhibitors. For instance, compound K22 in one study exhibited a PLK4 IC₅₀ value of 0.1 nM. nih.gov Another study on (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones also yielded nanomolar PLK4 inhibitors. nih.gov This highlights the importance of the indazole core in targeting PLK4.
c-MET: Research into c-MET inhibitors has explored the indazole scaffold. The introduction of a nitrile or acetylene (B1199291) group at the 3-position of the indazole ring has been shown to significantly improve potency. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): Pan-FGFR inhibitors incorporating an indazole moiety have been developed. LY2874455, for example, inhibits FGFR1, FGFR2, FGFR3, and FGFR4 with IC₅₀ values of 2.8, 2.6, 6.4, and 6 nM, respectively. medchemexpress.com
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): While direct data for indazole-based inhibitors is limited in the provided context, other heterocyclic scaffolds like furopyrimidines and thienopyrimidines have yielded potent VEGFR-2 inhibitors with IC₅₀ values in the nanomolar range, demonstrating the feasibility of targeting this kinase with small molecules. nih.gov
Epidermal Growth Factor Receptor (EGFR): Although specific data for this compound is not available, various heterocyclic compounds, such as 4,6-disubstituted pyrimidines, have been identified as selective EGFR inhibitors. researchgate.net
The table below summarizes the kinase inhibitory activities of some indazole analogues and other relevant inhibitors.
| Kinase Target | Inhibitor Class/Compound | IC₅₀ (nM) | Reference |
| PLK4 | N-(1H-indazol-6-yl)benzenesulfonamide (K22) | 0.1 | nih.gov |
| FGFR1 | LY2874455 (pan-FGFR inhibitor) | 2.8 | medchemexpress.com |
| FGFR2 | LY2874455 (pan-FGFR inhibitor) | 2.6 | medchemexpress.com |
| FGFR3 | LY2874455 (pan-FGFR inhibitor) | 6.4 | medchemexpress.com |
| FGFR4 | LY2874455 (pan-FGFR inhibitor) | 6 | medchemexpress.com |
| VEGFR-2 | Thieno[2,3-d]pyrimidine derivative (21e) | 21 | nih.gov |
Other Enzyme Targets (e.g., IDO1, Carbonic Anhydrases, Phosphodiesterase 4)
Beyond kinases, the 4,6-disubstituted indazole scaffold has shown potent inhibition of other critical enzymes.
Indoleamine 2,3-dioxygenase 1 (IDO1): This is a key target for cancer immunotherapy. A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their IDO1 inhibitory activity. Structure-activity relationship (SAR) studies have confirmed that the 1H-indazole scaffold is essential for activity, and substitutions at both the 4- and 6-positions significantly influence inhibitory potency. nih.gov One derivative, compound 35, displayed an IDO1 IC₅₀ of 0.74 µM in an enzymatic assay and also inhibited TDO with an IC₅₀ of 2.93 µM. bohrium.comnih.gov
The table below presents the inhibitory activity of an indazole analogue against IDO1 and TDO.
| Enzyme Target | Inhibitor (Compound 35) | Enzymatic IC₅₀ (µM) | Cellular IC₅₀ (µM) | Reference |
| IDO1 | 4,6-substituted-1H-indazole | 0.74 | 1.37 (HeLa cells) | bohrium.comnih.gov |
| TDO | 4,6-substituted-1H-indazole | 2.93 | 7.54 (A172 cells) | bohrium.comnih.gov |
There is currently a lack of specific data for the inhibition of carbonic anhydrases and phosphodiesterase 4 by this compound. However, PDE4 is a known therapeutic target for inflammatory diseases, and its inhibitors work by increasing intracellular cAMP levels. nih.govnih.gov
Receptor Binding and Modulation Studies (e.g., Serotonin (B10506) Receptors, Cannabinoid Receptors)
The interaction of this compound and its analogues with key receptors has not been as extensively studied as their enzyme inhibitory activities. There is no specific data available from the provided search results regarding the binding and modulation of serotonin or cannabinoid receptors by this compound. The binding affinity of various ligands to cannabinoid receptors is typically determined through competitive binding assays using radiolabeled ligands. nih.govnih.govlumirlab.com
In Vitro Anti-proliferative and Anticancer Activity Assessments
The inhibition of key enzymes like PLK4 and IDO1 by indazole analogues translates to significant anti-proliferative and anticancer effects in vitro. The development of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as potent antiproliferative agents underscores the potential of the indazole scaffold in cancer therapy. nih.gov The anti-inflammatory properties of indazole derivatives may also contribute to their anticancer effects. nih.gov While specific IC₅₀ values for this compound against a panel of cancer cell lines are not detailed in the provided search results, the potent enzymatic inhibition by its analogues strongly suggests that it would exhibit anti-proliferative activity.
Antimicrobial and Anti-inflammatory Activity Investigations (In Vitro Models)
The indazole scaffold is also associated with antimicrobial and anti-inflammatory properties.
Antimicrobial Activity: Several studies have reported the antimicrobial potential of indazole and pyrazole (B372694) derivatives. These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies. For instance, some pyrazole derivatives have shown MIC values as low as 0.22 µg/mL against certain pathogens. nih.gov Another study on indazole and pyrazoline derivatives found that one compound reached MIC values of 4 µg/mL against Staphylococcus and Enterococcus species. mdpi.com
The table below shows examples of the antimicrobial activity of heterocyclic compounds, including indazole analogues.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazole derivative (7b) | S. aureus | 0.22 | nih.gov |
| Pyrazole derivative (7b) | C. albicans | 0.25 | nih.gov |
| Pyrazoline derivative (9) | S. aureus (MDR) | 4 | mdpi.com |
| Pyrazoline derivative (9) | E. faecalis | 4 | mdpi.com |
Anti-inflammatory Activity: Indazole and its derivatives have demonstrated significant anti-inflammatory effects in in vitro models. These effects are attributed to the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.gov Studies have shown that indazole derivatives can inhibit carrageenan-induced paw edema in a dose-dependent manner, indicating their potential for treating inflammatory conditions. nih.gov
Structure Activity Relationship Sar Studies and Lead Optimization Principles for 4 Iodo 1h Indazole 6 Carbonitrile Derivatives
Elucidation of Structural Features Correlated with Biological Efficacy
The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the indazole ring. SAR studies on various classes of indazole-based inhibitors have consistently highlighted the critical role of modifications at the C4 and C6 positions in modulating potency and selectivity.
Research into 1H-indazole derivatives as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, has demonstrated that disubstitution at the 4- and 6-positions is crucial for inhibitory activity. nih.gov For instance, a series of 1H-indazole derivatives with varying substituents at these positions showed significant IDO1 inhibitory potential. One of the most active compounds from this series, compound 120 , exhibited an IC₅₀ value of 5.3 μM. nih.gov Docking studies of such compounds have revealed that the 1H-indazole motif establishes effective interactions with the ferrous ion of the heme group and within hydrophobic pockets of the enzyme active site, underscoring its importance as a key pharmacophore. nih.gov
In the context of kinase inhibition, particularly targeting Fibroblast Growth Factor Receptors (FGFRs) which are implicated in various cancers, the substitution pattern on the indazole ring is equally critical. Studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have identified potent FGFR1 inhibitors. For example, compound 101 in this series demonstrated an IC₅₀ of 69.1 ± 19.8 nM against FGFR1. nih.gov This highlights that a bulky, substituted phenyl group at the C6 position, coupled with various substituents at the C4 position, can lead to highly potent kinase inhibitors.
Identification of Key Pharmacophoric Elements and Binding Motifs
A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For indazole-based inhibitors, several key pharmacophoric elements have been identified through computational and experimental studies. frontiersin.org
The core 1H-indazole ring itself is a fundamental pharmacophoric element. Its bicyclic structure provides a rigid scaffold that correctly orients the appended functional groups for optimal interaction with the target protein. The nitrogen atoms of the pyrazole (B372694) ring within the indazole structure can act as hydrogen bond acceptors or donors, playing a crucial role in anchoring the molecule within the binding site.
For kinase inhibitors, a common binding motif involves the indazole scaffold acting as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents at the C4 and C6 positions then extend into adjacent hydrophobic pockets, contributing to potency and selectivity. The iodine atom at the C4 position of 4-iodo-1H-indazole-6-carbonitrile can occupy a hydrophobic pocket and potentially form a halogen bond with a suitable acceptor on the protein, such as a carbonyl oxygen. The carbonitrile group at C6 can also engage in polar interactions within its binding pocket.
In the case of IDO1 inhibitors, the 1H-indazole motif has been identified as a novel key pharmacophore with the ability to interact with the heme iron and surrounding hydrophobic pockets. nih.gov The substituents at C4 and C6 are crucial for modulating the strength and specificity of these interactions.
Strategies for Potency and Selectivity Enhancement through Structural Modification
Lead optimization is a critical phase in drug discovery, where an initial hit compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. For this compound derivatives, several strategies can be employed for enhancement.
Modification of the C4-Substituent: While the iodine atom provides a strong starting point, exploring other halogen substitutions (e.g., bromine, chlorine) can fine-tune the electronic and steric properties of the molecule, potentially leading to improved binding. Furthermore, the introduction of small alkyl or alkoxy groups at this position could probe for additional hydrophobic interactions.
Modification of the C6-Substituent: The carbonitrile group can be replaced with other functional groups to explore different interactions. For instance, converting the nitrile to a carboxamide or a carboxylic acid could introduce additional hydrogen bonding opportunities. nih.govnih.gov The synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives has been reported, showcasing the feasibility of such modifications. researchgate.net
Substitution on the Indazole Nitrogen (N1): Alkylation or arylation at the N1 position of the indazole ring is a common strategy to explore additional binding pockets and modulate the physicochemical properties of the compound, such as solubility and metabolic stability. For example, the synthesis of N-methyl-3-aryl indazoles has been achieved through palladium-catalyzed coupling reactions. mdpi.com
Structure-Based Design: Utilizing X-ray crystal structures of the target protein in complex with an inhibitor allows for the rational design of new derivatives. By observing the binding mode of the parent compound, medicinal chemists can design modifications that enhance existing interactions or exploit new ones, leading to more potent and selective inhibitors.
The following table presents data from a series of 4,6-disubstituted-1H-indazole-4-amine derivatives, illustrating the impact of substituent modifications on biological activity against IDO1 and TDO, two important cancer immunotherapy targets. Although not the exact "this compound" scaffold, these examples provide valuable insights into the SAR of 4,6-disubstituted indazoles.
| Compound | C4-Substituent | C6-Substituent | IDO1 IC₅₀ (μM) | TDO IC₅₀ (μM) |
| HT-28 | Nitro-aryl | Varied | >10 | 0.62 |
| HT-30 | Nitro-aryl | Varied | >10 | 0.17 |
| HT-37 | Nitro-aryl | Varied | 0.91 | 0.46 |
Data sourced from a study on 4,6-disubstituted-1H-indazole-4-amine derivatives.
Application of Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to the target protein with high ligand efficiency. nih.gov These fragment hits are then grown or linked together to generate more potent, drug-like molecules. The indazole scaffold is well-suited for FBDD approaches.
In the context of FGFR kinase inhibition, a fragment-led de novo design approach successfully identified an indazole-based pharmacophore. nih.gov The initial hit, a small fragment, was optimized through structural modifications to yield indazole-containing compounds with inhibitory activity in the micromolar range and excellent ligand efficiencies. nih.gov This demonstrates the utility of FBDD in discovering novel indazole-based inhibitors.
For a scaffold like this compound, an FBDD approach could involve screening a library of fragments to identify those that bind to different sub-pockets of the target protein's active site. These fragments could then be linked to the core indazole structure to build up a more potent inhibitor. For example, a fragment that binds in a hydrophobic pocket adjacent to the C4-iodo substituent could be linked to the indazole ring, leading to a significant increase in potency. Similarly, fragments that interact favorably near the C6-carbonitrile group could be incorporated to enhance binding affinity. This iterative process of fragment screening, linking, and testing is a highly efficient method for lead optimization.
Computational Chemistry and Molecular Modeling Applications in 4 Iodo 1h Indazole 6 Carbonitrile Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-iodo-1H-indazole-6-carbonitrile, docking studies are crucial for identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.
Researchers utilize molecular docking to screen large libraries of compounds against a specific protein target, such as a kinase or a receptor implicated in a disease. For instance, studies on various indazole derivatives have successfully employed docking to predict their binding modes within the active sites of proteins like the renal cancer receptor (PDB: 6FEW) nih.gov. In a hypothetical docking study of this compound against a kinase target, the indazole core would likely form key hydrogen bonds with backbone residues in the hinge region of the kinase domain, a common interaction motif for indazole-based inhibitors. The iodo and carbonitrile substituents at the 4 and 6 positions, respectively, would be analyzed for their potential to form additional interactions, such as halogen bonds or polar contacts, which could enhance binding affinity and selectivity.
The results of such a docking simulation would typically be presented in a table summarizing the binding energy and key interactions.
Table 1: Hypothetical Molecular Docking Results of this compound with a Kinase Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bonds | His7, Leu8 |
| Halogen Bonds | Asp15 |
| Hydrophobic Interactions | Val3, Ala18, Leu28 |
These predicted interactions provide a rational basis for the design of new analogs with improved potency and selectivity.
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, DFT calculations can provide valuable insights into its chemical behavior.
DFT studies on indazole derivatives have been used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of a molecule. A smaller energy gap suggests higher reactivity. For instance, a DFT study on a series of 3-carboxamide indazoles identified compounds with the most substantial HOMO-LUMO energy gaps, indicating greater stability nih.gov.
Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP map can identify regions that are prone to electrophilic or nucleophilic attack, providing guidance for understanding intermolecular interactions. For this compound, the nitrogen atoms of the indazole ring and the nitrile group would be expected to be electron-rich regions, while the hydrogen on the indazole nitrogen would be an electron-deficient region.
Table 2: Hypothetical DFT Calculated Properties for this compound
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
These quantum chemical descriptors are invaluable for understanding the intrinsic properties of the molecule and for developing quantitative structure-activity relationships (QSAR).
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a ligand and its target protein over time. For this compound, MD simulations can be used to assess the stability of its binding pose within a protein's active site, as predicted by molecular docking.
In a typical MD simulation study, the docked complex of this compound and its target protein would be placed in a simulated physiological environment, including water molecules and ions. The simulation would then track the movements of all atoms over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory can reveal important information about the stability of key interactions, the flexibility of the ligand and protein, and the role of water molecules in the binding event. For example, MD simulations have been used to confirm the stability of indazole derivatives in the active site of the HIF-1α protein nih.gov.
The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often calculated to assess the stability of the complex. A stable complex will exhibit relatively small fluctuations in RMSD over the course of the simulation.
In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly reduce the time and cost associated with experimental high-throughput screening.
Starting with the this compound scaffold, a virtual library of novel analogues can be designed by systematically modifying its structure. For example, the iodo group at the 4-position could be replaced with other halogens or small functional groups to probe the effect on binding. Similarly, the carbonitrile group at the 6-position could be substituted with other electron-withdrawing or hydrogen-bonding groups.
These virtual libraries can then be screened against a specific protein target using molecular docking and other computational methods. The most promising candidates can be prioritized for chemical synthesis and experimental testing. This iterative process of virtual library design, in silico screening, and experimental validation is a powerful strategy for lead optimization. For instance, a study on a related compound, 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, utilized virtual screening to identify it as a potent inhibitor of Cancer Osaka Thyroid (COT) kinase alliedacademies.org.
Patent Landscape and Drug Discovery Context of 4 Iodo 1h Indazole 6 Carbonitrile
Analysis of Patent Applications Involving 4-Iodo-1H-Indazole-6-carbonitrile and Related Indazoles
A review of the patent literature reveals the significant role of indazole derivatives in the pursuit of new therapeutics, particularly in the fields of oncology and inflammatory diseases. nih.gov The this compound structure, in particular, serves as a versatile building block for creating more complex molecules with desired pharmacological properties.
Patents often describe the synthesis of various indazole derivatives, highlighting the utility of intermediates like this compound. For instance, methods for preparing indazole compounds for use as anti-angiogenesis agents and protein kinase inhibitors have been detailed. google.com These patents underscore the importance of the indazole core in targeting key pathways involved in cancer progression and other diseases associated with cellular proliferation. google.com
The following interactive table summarizes a selection of patent applications involving indazole derivatives, showcasing the diversity of therapeutic targets and the companies actively involved in this area of research.
| Patent Number/Application | Assignee | Therapeutic Area/Target | Key Intermediates/Scaffolds |
| WO2006048745A1 | Not specified in abstract | Cancer, Angiogenesis, Protein Kinase Inhibition | 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole |
| WO2009106982A1 | Not specified in abstract | Pain, Rheumatoid Arthritis, Osteoarthritis (CB1 receptor agonists) | 1H-indazole-3-carboxylic acid derivatives |
| CN114276297A | Not specified in abstract | Cancer (VEGFR-2 kinase inhibitors) | 3-iodo-6-bromo-1H-indazole |
Strategic Role as a Synthetic Intermediate or Precursor in Early-Stage Drug Discovery Programs
The strategic importance of this compound lies in its functionality, which allows for diverse chemical modifications. The iodo group at the 4-position and the carbonitrile group at the 6-position provide reactive handles for introducing various substituents, enabling the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR).
The synthesis of many potent kinase inhibitors relies on the indazole scaffold. nih.govrsc.org For example, the development of inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR) has utilized indazole derivatives. nih.gov The synthesis of these complex molecules often involves multi-step sequences where a functionalized indazole, such as this compound, serves as a crucial starting material or intermediate.
The process often involves coupling reactions, such as the Suzuki or Heck reactions, where the iodo group is replaced with other chemical moieties to build the final drug candidate. google.comnih.gov The carbonitrile group can also be transformed into other functional groups, further expanding the diversity of the synthesized compounds. This versatility makes this compound a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates. pharmablock.com
Future Directions and Emerging Opportunities in Indazole-Based Drug Development Research
The future of indazole-based drug development appears promising, with ongoing research exploring new therapeutic applications and targets. nih.gov While oncology remains a primary focus, with many indazole derivatives being investigated as kinase inhibitors, there is growing interest in other areas. nih.govrsc.org
Emerging opportunities include the development of indazole derivatives for:
Cardiovascular Diseases: Some indazole derivatives have shown potential in preclinical and clinical studies for conditions like LMNA-related dilated cardiomyopathy. nih.gov
Neurodegenerative Disorders: The anti-inflammatory and kinase-modulating properties of indazoles make them attractive candidates for neurodegenerative diseases. nih.gov
Infectious and Parasitic Diseases: The indazole scaffold is being explored for the development of new antiparasitic agents. benthamscience.com
Furthermore, the development of multi-target inhibitors based on the indazole scaffold is an area of active research. nih.gov These compounds have the potential to offer improved efficacy by simultaneously modulating multiple disease-relevant pathways. The continued exploration of the chemical space around the indazole nucleus, facilitated by versatile intermediates like this compound, is expected to yield a new generation of innovative medicines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-iodo-1H-indazole-6-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation of indazole precursors. For example, iodination at the 4-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid under reflux. The cyano group at the 6-position is introduced via palladium-catalyzed cross-coupling (e.g., cyanation with CuCN or Zn(CN)₂) . Key parameters affecting yield include temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst loading (5–10 mol% Pd). Purity is optimized via recrystallization in ethanol/water mixtures, monitored by HPLC (C18 column, acetonitrile/water gradient).
Q. How is the structural characterization of this compound validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm) with coupling constants (J = 8–10 Hz) confirming indazole ring substitution .
- IR : Stretching vibrations at ~2220 cm⁻¹ (C≡N) and 1600 cm⁻¹ (C=C aromatic) .
- X-ray Crystallography : SHELXL refinement ( ) is used to resolve heavy-atom (iodine) positions. ORTEP-3 visualizes molecular geometry, confirming planarity of the indazole core and bond angles (e.g., C-I bond length ~2.10 Å) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor, and what analytical techniques are critical for validating target engagement?
- Methodological Answer :
- Assay Design : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2 or EGFR). IC₅₀ values are determined via dose-response curves (1 nM–10 µM) .
- Target Validation :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized kinase domains.
- Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in HEK293T lysates .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability. Mitigation strategies include:
- Standardized Protocols : Use uniform ATP concentrations (1 mM) and cell lines (e.g., MCF-7 for cytotoxicity).
- Metabolic Stability Testing : Assess hepatic clearance (human liver microsomes) to rule out false negatives from rapid degradation .
Q. How can hydrogen-bonding patterns in this compound crystals inform co-crystallization strategies with protein targets?
Q. What computational approaches are used to model the iodine atom’s electronic effects on the indazole core’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates Fukui indices to map electrophilic sites. The iodine atom’s +M effect stabilizes the indazole π-system, lowering LUMO energy (-2.1 eV vs. -1.8 eV for non-iodinated analogs) .
Q. How does this compound compare structurally and functionally to analogs like 4-bromo-1H-indazole-6-amine or 6-cyano-substituted derivatives?
- Methodological Answer :
| Property | 4-Iodo-1H-Indazole-6-CN | 4-Bromo-1H-Indazole-6-NH₂ | 6-Cyano-1H-Indazole |
|---|---|---|---|
| LogP | 2.3 ± 0.2 | 1.8 ± 0.3 | 1.9 ± 0.2 |
| Kinase Inhibition (IC₅₀) | 12 nM (JAK2) | 45 nM (JAK2) | 210 nM (JAK2) |
| The iodine atom enhances lipophilicity and halogen bonding, improving target affinity . |
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for this compound, while others classify it as non-toxic in vitro?
- Methodological Answer : Variability arises from cell line-specific metabolic profiles. For example:
- High Toxicity : Observed in HepG2 (liver cells) due to CYP450-mediated activation of the iodine moiety.
- Low Toxicity : Reported in HeLa (cervical cancer) lacking CYP3A4 expression.
- Resolution : Conduct toxicity screening across >3 cell lines and validate via LC-MS metabolite profiling .
Experimental Design Tables
Table 1 : Optimized Crystallization Conditions for this compound
| Precipitant | pH | Temperature (°C) | Crystal Morphology | Resolution (Å) |
|---|---|---|---|---|
| PEG 4000 | 6.5 | 20 | Needles | 1.8 |
| Ammonium sulfate | 7.0 | 4 | Plates | 2.2 |
Table 2 : Comparative Bioactivity of Indazole Derivatives
| Compound | Kinase IC₅₀ (nM) | LogP | Aqueous Solubility (µg/mL) |
|---|---|---|---|
| 4-Iodo-1H-Indazole-6-CN | 12 (JAK2) | 2.3 | 45 |
| 4-Bromo-1H-Indazole-6-NH₂ | 45 (JAK2) | 1.8 | 120 |
| 6-Cyano-1H-Indazole | 210 (JAK2) | 1.9 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
